Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate is a chemical compound with significant relevance in medicinal chemistry and research. Its IUPAC name reflects its complex structure, which includes a pyrazole ring, a brominated pyridine, and a tert-butyl group. The molecular formula is , and it has a molecular weight of 338.2 g/mol. This compound is typically available in high purity (around 95%) for various research applications.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are often explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate is particularly noted for its potential as a pharmacological agent.
The synthesis of methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate can be achieved through several synthetic routes. A common method involves the use of starting materials that include 5-bromopyridine and tert-butylpyrazole derivatives. The reaction typically proceeds via nucleophilic substitution or coupling reactions that allow for the introduction of the carboxylate group.
The molecular structure of methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate features:
Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate can participate in various chemical reactions:
The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final products. Careful monitoring of reaction progress through techniques like thin-layer chromatography is essential.
The mechanism of action for methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate involves its interaction with specific biological targets, potentially including enzymes or receptors involved in signaling pathways.
While specific data on its mechanism is limited, compounds with similar structures often act as inhibitors or modulators in various biochemical pathways, making this compound a candidate for further pharmacological studies.
Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate has several scientific uses:
This compound exemplifies the intricate relationship between structure and function in medicinal chemistry, warranting further exploration for potential therapeutic applications .
The core challenge in synthesizing methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate lies in achieving precise regiocontrol during pyrazole ring formation. The target molecule requires a specific orientation where the 5-tert-butyl group and the 4-carboxylate are adjacent, while the N1 position is occupied by the 5-bromopyridin-2-yl moiety. This is typically accomplished through one of two strategic approaches:
The high regioselectivity observed (>95% in optimized conditions) is attributed to the significant steric and electronic bias imposed by the tert-butyl group and the ester moiety in the precursor, directing the cyclization to favor the desired product isomer [1] [4] [7].
The 5-bromopyridin-2-yl group attached to the pyrazole N1 position is not merely an inert substituent; the bromine atom provides a versatile handle for further structural diversification via transition metal-catalyzed cross-coupling reactions. This bromopyridine moiety exhibits distinct reactivity compared to bromoaryl groups attached to carbon:
Table 1: Key Cross-Coupling Reactions for 5-Bromopyridin-2-yl Functionalization
Coupling Type | Reagents | Catalyst System (Typical) | Key Applications | Challenges |
---|---|---|---|---|
Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/ Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(dtbpf)Cl₂ with Base (K₂CO₃, Cs₂CO₃) | Biaryl formation, diversification for SAR | Potential protodebromination, homocoupling |
Sonogashira | Terminal Alkyne, Amine Base (iPr₂NH, Et₃N) | Pd(PPh₃)₂Cl₂/CuI | Alkyne introduction for click chemistry, molecular rods | Copper acetylide formation |
Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/XPhos, BrettPhos | Amino group installation (anilines, alkylamines) | Competitive reduction, dimerization |
The methyl ester functionality in methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate is typically installed early in the synthesis via two primary pathways:
Ethyl vs. Methyl Ester Considerations: While structurally similar ethyl ester analogs (e.g., Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, CAS 1150164-72-9 [3]) are known, the methyl ester is often preferred for potential drug discovery applications due to its slightly lower molecular weight and potential metabolic stability differences. The choice of ester (methyl or ethyl) primarily impacts the compound's logP and crystallization properties, rather than the core reactivity of the pyrazole ring or bromopyridine moiety. Synthesis of the ethyl ester follows analogous routes, simply substituting the appropriate β-ketoester (ethyl acetoacetate derivative).
The sterically demanding tert-butyl group at the pyrazole C5 position is a key structural feature, influencing the compound's conformation, lipophilicity, and potential binding interactions. Its incorporation is most efficiently achieved early in the synthesis by utilizing building blocks that already contain the tert-butyl group, rather than attempting late-stage alkylation. Two main strategies dominate:
Therefore, the use of tert-butyl acetoacetate (or its methyl ester) remains the unequivocally preferred method. Optimization efforts focus on purifying these precursors and ensuring the regioselectivity of the subsequent pyrazole cyclization. No significant catalytic breakthroughs specifically for tert-butyl introduction after pyrazole formation on this scaffold are reported in the literature covered by the search results; the group is universally installed via the precursor route [1] [4] [7].
Table 2: Optimization Parameters for Key Synthetic Steps
Synthetic Step | Key Variables | Optimal Conditions (Typical Range) | Impact on Yield/Purity |
---|---|---|---|
Pyrazole Cyclocondensation | Solvent (EtOH, iPrOH, Toluene), Acid Catalyst (AcOH, p-TsOH) / Base Catalyst (Et₃N, NaOAc), Temperature (80-110°C), Time (4-24 h) | Solvent: Toluene/AcOH; Temp: 100°C; Time: 12 h | High regioselectivity (>95%), Yield: 60-85% |
Bromopyridine Coupling (e.g., Suzuki) | Catalyst (Pd(PPh₃)₄, Pd(dppf)Cl₂), Ligand (if needed), Base (K₂CO₃, Cs₂CO₃), Solvent (Dioxane, DMF, Toluene/H₂O), Temperature (80-100°C) | Catalyst: Pd(dppf)Cl₂; Base: K₂CO₃; Solvent: Dioxane/H₂O; Temp: 90°C | Yield: 70-95% (dependent on coupling partner); Purity requires chromatography |
Esterification (if separate step) | Method (Fischer, DCC/DMAP), Acid Concentration (cat. to 1M), Temperature (RT to Reflux), Time (2-48 h) | Fischer: MeOH, conc. H₂SO₄, Reflux, 16h; DCC/DMAP: DCM, RT, 4h | Fischer Yield: 80-95% (risk of side rxts); DCC/DMAP Yield: 85-95% (requires byproduct removal) |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: